molecular formula C6H8OS B104103 3-Thiopheneethanol CAS No. 13781-67-4

3-Thiopheneethanol

Cat. No. B104103
CAS RN: 13781-67-4
M. Wt: 128.19 g/mol
InChI Key: YYPNNBPPDFTQFX-UHFFFAOYSA-N
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Description

3-Thiopheneethanol (TE) is a thiophene derivative, which is a sulfur-containing heterocycle. The thiophene ring is a common structure in organic electronics due to its stability and electronic properties. TE, as a specific derivative, contains an ethanol group attached to the thiophene ring, which can influence its solubility and reactivity, making it a potential candidate for various applications in materials science, particularly in the field of conducting polymers .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, 3,4-Bis(trimethylsilyl)thiophene, a related compound, can be synthesized through routes such as 1,3-dipolar cycloaddition, modification of dibromothiophene, and intermolecular Diels-Alder reactions . These methods provide a versatile building block for constructing substituted thiophenes. Similarly, 3-Thiopheneethanol could be synthesized through electropolymerization of the monomer 3-thiopheneethanol, as indicated by its oxidation potential . Additionally, the synthesis of related thieno[3,2-b]thiophenes has been reported using ring closure reactions , which could potentially be adapted for the synthesis of TE.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their electronic properties. The presence of the ethanol group in 3-Thiopheneethanol is likely to affect the electron density and distribution on the thiophene ring, which in turn can influence the material's electronic properties. The synthesis of various thiophene derivatives with different substituents has been explored to tailor these properties for specific applications .

Chemical Reactions Analysis

Thiophene derivatives can undergo a range of chemical reactions. For example, the stannylthiophene derivative, which can be synthesized from 3,4-bis(trimethylsilyl)thiophene, can undergo carbonylative coupling and lithiation followed by quenching with electrophiles to afford unsymmetrically substituted thiophenes . Similarly, 3-Thiopheneethanol could participate in electropolymerization reactions to form conducting polymers, which are of interest for electrochromic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives like 3-Thiopheneethanol are influenced by their molecular structure. The oxidation potential of 3-Thiopheneethanol is reported to be 1.5 V/SCE, which is relevant for its electropolymerization . The solubility of the resulting polymers in common organic solvents is also an important physical property that determines their processability and application potential. The electronic properties, such as absorbance and band gap, can be tuned by the nature of the substituents on the thiophene ring, as demonstrated by the synthesis and study of various thieno[3,2-b]thiophenes .

Scientific Research Applications

Electrochemical Polymerization

3-Thiopheneethanol (TE) has been utilized in the electrochemical synthesis and characterization of conducting copolymers. These copolymers are suitable for applications in electrochromic displays. TE, along with other 3-substituted thiophene monomers, shows specific oxidation potentials, making it valuable in the creation of electroactive polymers (Alves, Calado, Donnici, & Matencio, 2010).

Conductive Polymer Thin Films

Mixtures of 3-Thiopheneethanol and ethylene dioxythiophene were used in oxidative chemical vapor deposition to obtain conductive polymer thin films with varying densities of hydroxyl pendant groups. These films have potential applications in areas like high-resolution mass spectrometry and UV-visible-Near Infrared spectroscopy, showcasing their multifunctional nature (Goktas et al., 2016).

Organic Solar Cells and Photovoltaics

Poly(3-hexylthiophene), which can be related to 3-Thiopheneethanol, has been a focus for use in organic solar cells. Research in this area has explored the photo- and thermooxidation of such polymers, which is crucial for understanding the stability and efficiency of solar cells (Manceau, Rivaton, Gardette, Guillerez, & Lemaître, 2009).

Thermochemical Studies

The study of thiophene-based compounds, like 3-Thiopheneethanol, includes their thermochemical properties. This research is vital for applications in drug design, electronics, and conductive polymers, offering insights into their stability and reactivity (Roux et al., 2007).

Gas Chromatography

Thiophene-based π-conjugated polymers, closely related to 3-Thiopheneethanol, have been explored as stationary phases in gas chromatography. This application demonstrates the potential of thiophene-based polymers in separation science, offering high-resolution performance for various isomers (Peng & Qi, 2018).

Organic Semiconductors and Electronics

Thiophene-based materials, including derivatives of 3-Thiopheneethanol, are essential in the development of semiconductor and fluorescent compounds, finding use in electronic and optoelectronic devices and the selective detection of biopolymers (Barbarella, Melucci, & Sotgiu, 2005).

Safety And Hazards

3-Thiopheneethanol is classified as a combustible liquid . It is advised to avoid contact with skin and eyes, and not to breathe its vapour . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

2-thiophen-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPNNBPPDFTQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160319
Record name Thiophene-3-ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiopheneethanol

CAS RN

13781-67-4
Record name 3-Thiopheneethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-3-ethanol
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Record name Thiophene-3-ethanol
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Record name Thiophene-3-ethanol
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Record name 3-Thiopheneethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
H Goktas, X Wang, ND Boscher, S Torosian… - Journal of Materials …, 2016 - pubs.rsc.org
Mixtures of 3-thiopheneethanol (3TE) and 3,4-ethylenedioxythiophene (EDOT) were used as the reactants for oxidative chemical vapor deposition (oCVD). Monomer (3TE : EDOT) feed …
Number of citations: 31 pubs.rsc.org
MRA Alves, HDR Calado, CL Donnici… - Journal of the Brazilian …, 2011 - SciELO Brasil
… polymerization) 29 and two new copolymers: poly(3-methoxythiophene-co-3-thiopheneethanol) (PMOT-co-TE) and poly(3-… The poly(3-thiopheneethanol) (PTE) was obtained after 3 h. …
Number of citations: 17 www.scielo.br
MRA Alves, HDR Calado, CL Donnici, T Matencio - Synthetic Metals, 2010 - Elsevier
This work presents the electrochemical synthesis and characterization of 3-substituted thiophene conducting copolymers suitable for applications in electrochromic displays. The 3-…
Number of citations: 35 www.sciencedirect.com
M Juanes, RT Saragi, A Lesarri… - 74th International …, 2019 - ui.adsabs.harvard.edu
We are using rotational spectroscopy to examine sulfur hydrogen bonding in a series of thiophene and furan mercapto derivatives, in order to compare their aggregation properties with …
Number of citations: 3 ui.adsabs.harvard.edu
D Bhattacharyya, K Senecal, P Marek… - Advanced Functional …, 2011 - Wiley Online Library
… For the first time, the –OH functionalized conducting copolymer of 3,4-ethylenedioxythiophene (EDOT) and 3-thiopheneethanol (3-TE) is synthesized and conformally deposited on the …
Number of citations: 72 onlinelibrary.wiley.com
L Wang, X Lin, T Liu, Z Zhang, J Kong, H Yu, J Yan… - Analyst, 2022 - pubs.rsc.org
… Monomer screening among four 3-substituted thiophenes was first performed based on the imprinting factor, and 3-thiopheneethanol (TE) was eventually selected. The BIF as a …
Number of citations: 11 pubs.rsc.org
D Bhattacharyya, R Yang, KK Gleason - Journal of Materials Chemistry, 2012 - pubs.rsc.org
… conductive nanobundles are templated via conformal oxidative chemical vapor deposition (oCVD) of a copolymer of 3,4-ethylenedioxythiophene (EDOT) and 3-thiopheneethanol (3TE). …
Number of citations: 11 pubs.rsc.org
A Hebert, M Bishop, D Bhattacharyya, K Gleason… - Applied …, 2015 - Springer
… spun polypropylene will be coated on both sides with a very thin layer of conducting polymers, created from the monomers 3,4-ethylenedioxythiophene (EDOT) and 3-thiopheneethanol (…
Number of citations: 16 link.springer.com
JS Schumm - 1994 - elibrary.ru
… The systems that were synthesized were an oligo(3-thiopheneethanol-ethynylene), oligo(2-ethylphenylene-ethynlyene), and an oligo-2-(3-ethylheptylpheylene-ethynylene) system. …
Number of citations: 0 elibrary.ru
D Bhattacharyya, KK Gleason - ECS Meeting Abstracts, 2011 - iopscience.iop.org
… Since the homopolymers obtained from functional thiophene monomers, for example 3thiopheneethanol (3TE), are very poorly conductive and sometimes brittle in nature, they are not …
Number of citations: 0 iopscience.iop.org

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